molecular formula C9H14O2 B13963142 Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] CAS No. 649-92-3

Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]

Cat. No.: B13963142
CAS No.: 649-92-3
M. Wt: 154.21 g/mol
InChI Key: RKZAIQMGYGGQRT-UHFFFAOYSA-N
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Description

Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] is a chemical compound with the molecular formula C9H14O2. It is characterized by a spirocyclic structure, which includes a bicyclo[3.1.1]heptane ring system fused to a 1,3-dioxolane ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of bicyclo[3.1.1]heptane derivatives with 1,3-dioxolane precursors in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired spirocyclic structure is formed .

Industrial Production Methods

Industrial production of Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in halogenated derivatives .

Scientific Research Applications

Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] exerts its effects involves its interaction with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] is unique due to its specific combination of the bicyclo[3.1.1]heptane and 1,3-dioxolane rings. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

spiro[1,3-dioxolane-2,3'-bicyclo[3.1.1]heptane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10-1)5-7-3-8(4-7)6-9/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZAIQMGYGGQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC3CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724114
Record name Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649-92-3
Record name Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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